molecular formula C12H13BrF3NO2 B8175315 5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide

Cat. No.: B8175315
M. Wt: 340.14 g/mol
InChI Key: FEENFSBILXKGRP-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C12H13BrF3NO2. It is a benzamide derivative characterized by the presence of bromine, diethylamine, and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzoic acid with N,N-diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoromethoxy group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethoxy)benzaldehyde
  • 5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide
  • 5-Bromo-2-(trifluoromethoxy)benzoic acid

Uniqueness

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide is unique due to the presence of the diethylamine group, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-3-17(4-2)11(18)9-7-8(13)5-6-10(9)19-12(14,15)16/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEENFSBILXKGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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